

Chemical properties and reactivity of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

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Compound of Interest

Compound Name:	4,5-Dichloro-2-(methylsulfanyl)pyrimidine
Cat. No.:	B1316840

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An In-depth Technical Guide to **4,5-Dichloro-2-(methylsulfanyl)pyrimidine**

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols for **4,5-Dichloro-2-(methylsulfanyl)pyrimidine**. This heterocyclic compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern offers multiple reaction sites for derivatization.

Core Chemical Properties

4,5-Dichloro-2-(methylsulfanyl)pyrimidine is a substituted pyrimidine ring, a class of compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.^[1] The electron-deficient nature of the pyrimidine ring, further enhanced by the two chloro substituents, dictates its chemical behavior.

Table 1: Physicochemical and Structural Data

Property	Value	Source
IUPAC Name	4,5-dichloro-2-(methylthio)pyrimidine	
CAS Number	99469-85-9	[2]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ S	[2]
Molecular Weight	195.07 g/mol	[2]
Appearance	Light brown solid	[2]

| Canonical SMILES | CSC1=NC(=C(C(=N1)Cl)Cl) ||

Note: Data such as melting point, boiling point, and solubility are not readily available in public literature and would require experimental determination.

Chemical Reactivity and Mechanisms

The reactivity of **4,5-Dichloro-2-(methylsulfanyl)pyrimidine** is primarily characterized by the susceptibility of its chloro-substituted positions to nucleophilic attack and the ability of the methylsulfanyl group to undergo oxidation.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at positions bearing leaving groups, such as chlorine atoms. The reactivity of halogenated pyrimidines generally follows the order C4(6) > C2 » C5.[\[3\]](#) For the title compound, the primary sites of substitution are the chlorine atoms at the C4 and C5 positions.

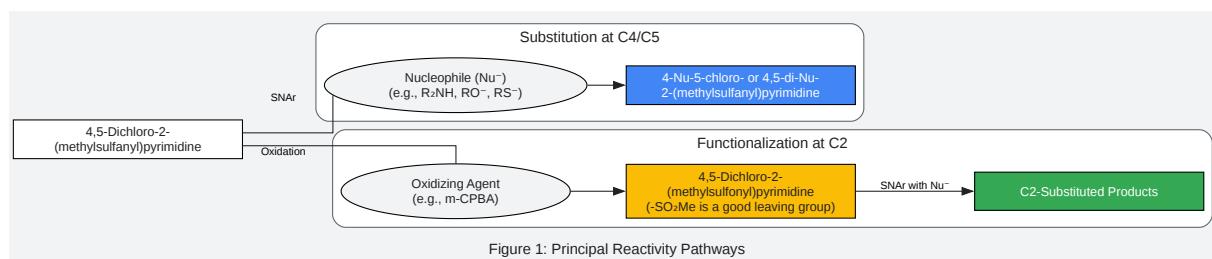
- **Regioselectivity:** The C4 position is generally more activated towards nucleophilic attack than the C5 position due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate. However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction conditions.[\[3\]](#)[\[4\]](#)
- **Common Nucleophiles:** A wide range of nucleophiles can displace the chloro groups, including:

- Amines (Amination): Primary and secondary amines react to form aminopyrimidines, a common scaffold in drug discovery.
- Alkoxides (Alkoxylation): Sodium or potassium alkoxides can be used to introduce alkoxy groups.
- Thiols (Thiolation): Thiolates can displace chlorine to form thioethers.

Oxidation of the Methylsulfanyl Group

The sulfur atom in the 2-(methylsulfanyl) group is susceptible to oxidation. This reaction is a key strategy for further functionalization at the C2 position.

- Oxidation to Sulfoxide and Sulfone: The sulfide (-SMe) can be oxidized to a methylsulfinyl (-S(O)Me) and further to a methylsulfonyl (-SO₂Me) group using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).^[5]
- Enhanced Reactivity: The methylsulfonyl group is an excellent leaving group, significantly more labile than the original methylsulfanyl group.^[5] This allows for a second class of nucleophilic substitutions at the C2 position, enabling the synthesis of trisubstituted pyrimidines.



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Principal reactivity pathways for the target compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its subsequent derivatization.

Synthesis of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

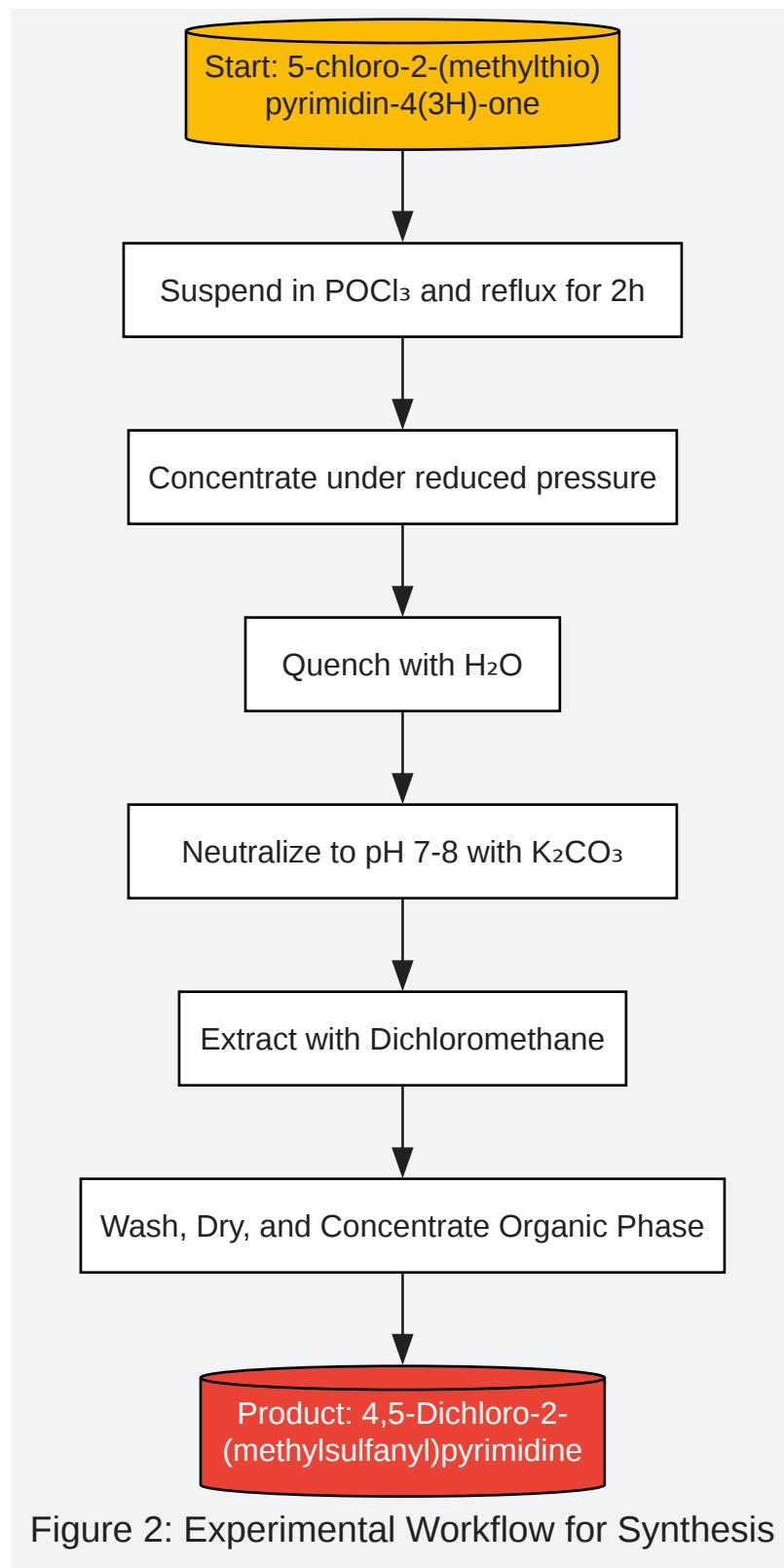
This protocol is adapted from a known procedure for the chlorination of a pyrimidinone precursor.[\[2\]](#)

Reaction Scheme: 5-chloro-2-(methylthio)pyrimidin-4(3H)-one + $\text{POCl}_3 \rightarrow$ **4,5-Dichloro-2-(methylsulfanyl)pyrimidine**

Procedure:

- Suspend 5-chloro-2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl_3 , ~8-10 volumes).
- Heat the suspension to reflux and maintain for 2 hours. The reaction should be monitored for completion (e.g., by TLC or LC-MS).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess phosphorus oxychloride under reduced pressure.
- Carefully quench the residue by adding distilled water (be cautious, the reaction is exothermic).
- Adjust the pH of the aqueous mixture to 7-8 using a saturated aqueous solution of potassium carbonate.
- Extract the product from the aqueous layer using dichloromethane (4 x 2 volumes).
- Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure to yield **4,5-Dichloro-2-(methylsulfanyl)pyrimidine** as a light brown solid.[2]



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A step-by-step workflow for the synthesis protocol.

General Protocol for Nucleophilic Substitution at C4

This generalized protocol illustrates the reaction with an amine nucleophile.

Procedure:

- Dissolve **4,5-Dichloro-2-(methylsulfanyl)pyrimidine** (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMAc, or NMP).
- Add the amine nucleophile (1-1.2 equivalents).
- Add a non-nucleophilic base (1.2-1.5 equivalents), such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl byproduct.
- Stir the reaction at room temperature or heat as required, monitoring progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography or recrystallization.

General Protocol for Oxidation of the Sulfide to Sulfone

This protocol is based on the oxidation of a similar methylsulfanyl pyrimidine.[\[5\]](#)

Procedure:

- Dissolve **4,5-Dichloro-2-(methylsulfanyl)pyrimidine** (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.

- Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
- Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the layers and extract the aqueous phase with DCM.
- Combine the organic layers, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the 4,5-dichloro-2-(methylsulfonyl)pyrimidine product, which can be further purified if necessary.

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry.[\[1\]](#) **4,5-Dichloro-2-(methylsulfonyl)pyrimidine** provides a platform for generating diverse molecular libraries. The differential reactivity of the C4/C5 chloro groups and the C2 methylsulfonyl group allows for sequential and site-selective modifications. This enables the synthesis of complex molecules with potential applications as:

- Kinase Inhibitors: The pyrimidine core is prevalent in many approved kinase inhibitors.
- Antiviral and Anticancer Agents: Fluorinated pyrimidines are known anticancer drugs, and various substituted pyrimidines show a broad range of biological activities.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Scaffolds for Agrochemicals: Pyrimidine derivatives are also used in the development of fungicides and other crop protection agents.[\[7\]](#)

Conclusion

4,5-Dichloro-2-(methylsulfonyl)pyrimidine is a valuable and highly reactive intermediate. A thorough understanding of its reactivity, particularly the regioselectivity of nucleophilic aromatic substitution and the potential for oxidation of the methylsulfonyl group, allows researchers to strategically design and execute synthetic routes toward novel and complex target molecules.

The protocols provided herein serve as a practical guide for the utilization of this compound in a laboratory setting.

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